3-Methoxynaphthalen-1-ol
Overview
Description
3-Methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the third carbon and a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1-naphthol. The reaction typically uses potassium carbonate (K2CO3) as a base and methyl iodide (CH3I) as the methylating agent. The reaction is carried out at room temperature, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ammonium metapervanadate (NH4VO3) as an oxidizing agent to achieve the desired product. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydro derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ammonium metapervanadate (NH4VO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
3-Methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-methoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways. One notable mechanism is its ability to participate in excited-state intramolecular proton transfer (ESIPT) reactions. This process is influenced by the solvent polarity and involves the transfer of a proton within the molecule, leading to changes in its photophysical properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-naphthol
- 7-Methoxy-2-naphthol
- 2-Methoxynaphthalene
- 3-Bromo-2-naphthol
- 6-Cyano-2-naphthol
Uniqueness
3-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo ESIPT reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
3-methoxynaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFHUFDVJZFIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451215 | |
Record name | 1-Hydroxy-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57404-85-0 | |
Record name | 1-Hydroxy-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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